molecular formula C15H14N2O6S B2633667 N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide CAS No. 896349-35-2

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide

Cat. No.: B2633667
CAS No.: 896349-35-2
M. Wt: 350.35
InChI Key: FPZBVQIARMLQMH-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy-nitrophenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide typically involves the following steps:

    Methoxylation: The substitution of a hydrogen atom with a methoxy group.

    Amidation: The formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, methoxylation, sulfonylation, and amidation reactions, optimized for yield and purity. These processes would be conducted under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, or bases.

Major Products

    Reduction: The major product would be N-(4-amino-2-methoxyphenyl)-4-(methylsulfonyl)benzamide.

    Oxidation: The major product would be N-(4-hydroxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would include binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(methylsulfonyl)benzamide
  • N-(4-nitrophenyl)-4-(methylsulfonyl)benzamide
  • N-(4-methoxy-2-nitrophenyl)-4-(methylthio)benzamide

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the phenyl ring, along with the methylsulfonyl group, makes it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-11-5-8-13(14(9-11)17(19)20)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZBVQIARMLQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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